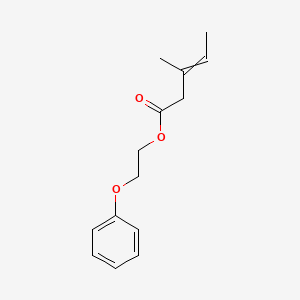
1-Butyl-4-ethyl-2,6,7-trioxabicyclo(2.2.2)octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-4-ethyl-2,6,7-trioxabicyclo(2.2.2)octane is a bicyclic compound with the molecular formula C10H18O3. This compound is part of the trioxabicyclo family, which is characterized by a bicyclic structure containing three oxygen atoms. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-4-ethyl-2,6,7-trioxabicyclo(2.2.2)octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of butyl and ethyl derivatives with orthoesters in the presence of a Lewis acid catalyst. The reaction is carried out at low temperatures to ensure the formation of the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts and solvents is crucial in scaling up the production process to meet industrial demands .
Analyse Chemischer Reaktionen
Types of Reactions
1-Butyl-4-ethyl-2,6,7-trioxabicyclo(2.2.2)octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
1-Butyl-4-ethyl-2,6,7-trioxabicyclo(2.2.2)octane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-Butyl-4-ethyl-2,6,7-trioxabicyclo(2.2.2)octane involves its interaction with specific molecular targets. The compound can form stable complexes with various biomolecules, influencing their activity and function. The pathways involved may include enzyme inhibition, receptor binding, and modulation of signaling cascades .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Ethyl-2,6,7-trioxabicyclo(2.2.2)octane
- 4-Isopropyl-2,6,7-trioxabicyclo(2.2.2)octane
- 4-tert-Butyl-2,6,7-trioxabicyclo(2.2.2)octane
Uniqueness
1-Butyl-4-ethyl-2,6,7-trioxabicyclo(2.2.2)octane is unique due to its specific butyl and ethyl substituents, which confer distinct chemical and physical properties. These differences can influence the compound’s reactivity, stability, and interactions with other molecules, making it suitable for specific applications that similar compounds may not fulfill .
Eigenschaften
CAS-Nummer |
60028-23-1 |
|---|---|
Molekularformel |
C11H20O3 |
Molekulargewicht |
200.27 g/mol |
IUPAC-Name |
1-butyl-4-ethyl-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C11H20O3/c1-3-5-6-11-12-7-10(4-2,8-13-11)9-14-11/h3-9H2,1-2H3 |
InChI-Schlüssel |
UACPCNQAIPLTOI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC12OCC(CO1)(CO2)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Iodophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14594547.png)
![1,1'-(Butane-1,4-diyl)bis[4-(bromomethyl)benzene]](/img/structure/B14594551.png)

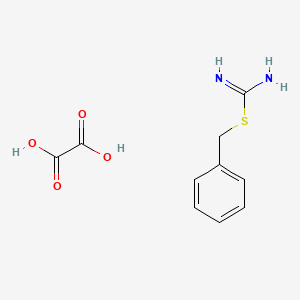
![4-Hydroxy-4-[hydroxy(diphenyl)methyl]oxolan-2-one](/img/structure/B14594565.png)


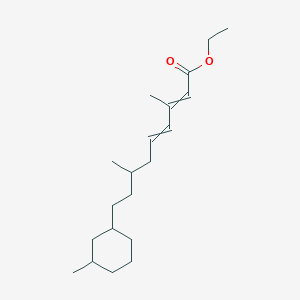
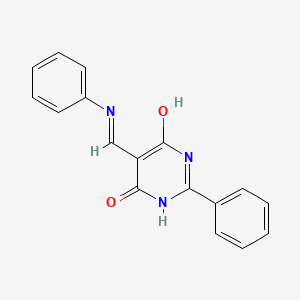

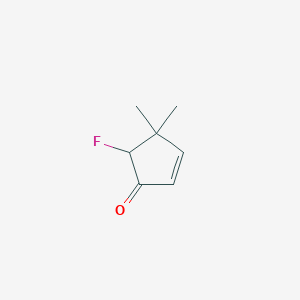
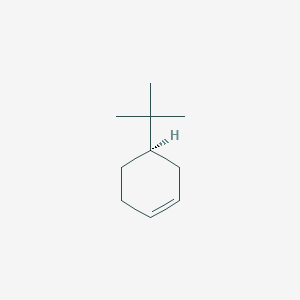
![{1,2-Bis[(propan-2-yl)sulfanyl]ethyl}(triethyl)germane](/img/structure/B14594607.png)
